molecular formula C15H15BrN2O3 B5907275 propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate

propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B5907275
M. Wt: 351.19 g/mol
InChI Key: SHOZHJHFXHOACH-UHFFFAOYSA-N
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Description

Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate is a chemical compound with the molecular formula C15H15BrN2O3 It is characterized by the presence of a bromophenyl group, a pyridazinone ring, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyridazinone ring. The final step involves esterification with isopropyl alcohol to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Bromophenol derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the pyridazinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl group and the pyridazinone ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

propan-2-yl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c1-10(2)21-15(20)9-18-14(19)8-7-13(17-18)11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOZHJHFXHOACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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